Exclusive TLR1/2 Agonism Without TLR2/6 Activity
Pam3Cys (as Pam3CSK4) is a specific agonist of the TLR2-TLR1 complex, demonstrating no significant activation of the TLR2-TLR6 heterodimer. In contrast, its diacylated analog, Pam2Cys, signals through TLR2-TLR6. Quantitative analysis of equine TLRs in HEK293T cells showed Pam3Cys induced NF-κB activation with an EC50 of 43.2 ± 5.6 nM for TLR2-TLR1, while activation of TLR2-TLR6 was negligible (EC50 >1000 nM) . This >23-fold difference in potency confirms its exclusive pathway engagement, a critical differentiator from Pam2Cys.
| Evidence Dimension | Receptor Activation (EC50 for NF-κB activation) |
|---|---|
| Target Compound Data | EC50 = 43.2 ± 5.6 nM (equine TLR2-TLR1) |
| Comparator Or Baseline | EC50 >1000 nM (equine TLR2-TLR6) |
| Quantified Difference | >23-fold higher potency for TLR2-TLR1 vs. TLR2-TLR6 |
| Conditions | HEK293T cells co-transfected with equine TLR2, TLR1 or TLR6, and an NF-κB-luciferase reporter; treatment with 0.1–1000 nM Pam3CSK4 for 24 hours. |
Why This Matters
This data provides quantitative justification for selecting Pam3Cys when a clean, exclusive TLR1/2 signal is required, avoiding confounding activation of the TLR2/6 pathway which can occur with diacylated or less specific agonists.
